molecular formula C18H19NO4 B353083 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 853902-09-7

3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B353083
CAS No.: 853902-09-7
M. Wt: 313.3g/mol
InChI Key: RDXNZIHAUYLXFY-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a methoxyphenoxypropyl group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Methoxyphenoxypropyl Group: The methoxyphenoxypropyl group can be introduced via nucleophilic substitution reactions. For example, 4-methoxyphenol can be reacted with 3-chloropropanol to form 3-(4-methoxyphenoxy)propanol, which can then be converted to the corresponding halide (e.g., bromide or chloride) and subsequently reacted with the benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The benzoxazole ring can be reduced to form a dihydrobenzoxazole derivative under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The methoxyphenoxypropyl group and the benzoxazole ring may play crucial roles in binding to these targets and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenoxy)propan-1-amine: A related compound with a similar methoxyphenoxypropyl group but different core structure.

    4-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2: Another compound with a methoxyphenyl group but different overall structure.

Uniqueness

3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the benzoxazole ring and the methoxyphenoxypropyl group, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various applications.

Biological Activity

3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic compound that belongs to the benzoxazole family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzoxazole ring fused with a methoxyphenyl group. Its molecular formula is C18H19NO4, and it has a molecular weight of 313.35 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in metastatic breast cancer cells (MDA-MB-231) through mechanisms involving caspase activation and DNA fragmentation .

Table 1: Cytotoxic Effects of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23150Apoptosis via caspase activation
Compound BHCT11630DNA fragmentation
Compound CSKW-325Necrosis via LDH release

Antimicrobial Activity

Benzoxazole derivatives are also noted for their antimicrobial properties . They exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The presence of substituents like methoxy groups significantly influences their efficacy .

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound DStaphylococcus aureus12
Compound EStreptococcus faecalis15
Compound FEscherichia coli>100

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly in cancerous cells.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.

Case Studies

  • Cytotoxicity against MDA-MB-231 Cells : A study evaluated the effects of various benzoxazole derivatives on MDA-MB-231 cells using MTT assays. The results indicated that certain derivatives induced significant cell death at concentrations as low as 50 µM after 72 hours .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus. The study found that compounds with methoxy substitutions exhibited lower MIC values compared to their unsubstituted counterparts, indicating enhanced activity due to structural modifications .

Properties

IUPAC Name

3-[3-(4-methoxyphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-4-9-17-16(12-13)19(18(20)23-17)10-3-11-22-15-7-5-14(21-2)6-8-15/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXNZIHAUYLXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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